Lenampicillin hydrochloride

Vue d'ensemble

Description

La Varacilline est un composé connu pour ses propriétés antivirales, notamment contre les virus de la grippe, les virus de l'herpès, les virus de l'immunodéficience humaine et les virus de la fièvre hémorragique . Elle est dérivée de l'acide humique, une molécule à longue chaîne, de poids moléculaire élevé, de couleur brun foncé et soluble dans une solution alcaline . La Varacilline est unique en raison de sa grande pureté et du procédé d'extraction spécifique utilisé pour l'obtenir, ce qui la rend sûre pour la consommation humaine .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de la Varacilline implique l'extraction de l'acide humique à partir du sol, de la tourbe ou de la lignite. Ce processus comprend l'autoclavage et d'autres étapes de purification pour éliminer les agents microbiens nocifs tels que les bactéries, les parasites et les virus .

Méthodes de production industrielle : La production industrielle de la Varacilline suit des protocoles stricts pour maintenir sa pureté et son efficacité. Le processus implique l'extraction et la purification à grande échelle de l'acide humique, suivies de mesures de contrôle de la qualité pour s'assurer que le produit final répond aux normes requises pour la consommation humaine .

Analyse Des Réactions Chimiques

Types de réactions : La Varacilline subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles à ses propriétés antivirales et à sa capacité à interagir avec différentes cibles moléculaires.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la Varacilline comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées, telles que des niveaux de pH et des températures spécifiques, pour garantir les résultats souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions de la Varacilline dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits sont souvent des intermédiaires qui contribuent à l'activité antivirale du composé.

4. Applications de la Recherche Scientifique

La Varacilline a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La Varacilline est utilisée comme composé modèle dans les études impliquant les substances humiques et leurs interactions avec divers agents chimiques.

Biologie : La recherche sur la Varacilline se concentre sur ses propriétés antivirales et son utilisation potentielle dans le développement de nouveaux médicaments antiviraux.

5. Mécanisme d'Action

Le mécanisme d'action de la Varacilline implique son interaction avec les particules virales, empêchant leur réplication et leur propagation. La Varacilline cible des protéines et des enzymes virales spécifiques, perturbant leur fonction normale et inhibant la capacité du virus à infecter les cellules hôtes. Cette action est facilitée par la capacité du composé à subir diverses réactions chimiques qui renforcent ses propriétés antivirales.

Applications De Recherche Scientifique

Pharmacological Profile

Lenampicillin hydrochloride functions by inhibiting bacterial penicillin-binding proteins, particularly transpeptidase, which is crucial for bacterial cell wall synthesis. This mechanism renders it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.

Table 1: Pharmacological Targets and Conditions Treated

| Primary Target | Conditions | Potency |

|---|---|---|

| Penicillin-binding proteins | Respiratory tract infections, urinary tract infections, skin and soft tissue infections, surgical infections | High |

2.1. Efficacy in Otorhinolaryngology

A significant body of clinical research has focused on the use of lenampicillin in otorhinolaryngological infections. A study involving 37 patients with various infections reported an overall efficacy rate of 73%. The specific conditions treated included chronic sinusitis, acute tonsillitis, and skin abscesses.

Table 2: Clinical Outcomes in Otorhinolaryngological Infections

| Condition | Number of Cases | Efficacy Rate |

|---|---|---|

| Chronic sinusitis | 2 | 67% |

| Acute tonsillitis | 9 | 89% |

| Skin abscess | 1 | 100% |

| Overall | 37 | 73% |

2.2. Treatment of Skin and Soft Tissue Infections

Lenampicillin has also been evaluated for its effectiveness in treating skin and soft tissue infections. A clinical evaluation indicated that lenampicillin was effective against various pathogens, including Staphylococcus aureus, which is commonly implicated in such infections.

Comparative Studies with Other Antibiotics

Research comparing lenampicillin to other beta-lactam antibiotics, such as ampicillin and amoxicillin, has shown that lenampicillin provides improved oral bioavailability and reduced gastrointestinal side effects.

Table 3: Comparative Efficacy of Lenampicillin vs. Other Antibiotics

| Antibiotic | Efficacy Rate | Oral Bioavailability | Side Effects |

|---|---|---|---|

| Lenampicillin | 73% | Higher | Fewer gastrointestinal |

| Ampicillin | Variable | Moderate | More gastrointestinal |

| Amoxicillin | Variable | High | Moderate |

4.1. Case Study on Chronic Sinusitis

A clinical trial involved patients with chronic sinusitis treated with this compound. Out of the total participants, a significant number showed marked improvement within three days of treatment initiation.

"The principal symptoms disappeared with marked improvement in signs observed within three days after the onset of treatment."

4.2. Case Study on Acute Tonsillitis

In a separate study focusing on acute tonsillitis, lenampicillin was administered to patients who had not responded to previous treatments. The results indicated a high success rate, with most patients reporting symptom resolution within six days.

Mécanisme D'action

Varacillin is unique compared to other similar compounds due to its high purity and the specific extraction process used to obtain it. Similar compounds include other humic acid derivatives, such as fulvic acid and humin. Varacillin stands out due to its extensive clinical data and patents for its use against various viruses .

Comparaison Avec Des Composés Similaires

La Varacilline est unique par rapport aux autres composés similaires en raison de sa grande pureté et du procédé d'extraction spécifique utilisé pour l'obtenir. Des composés similaires comprennent d'autres dérivés de l'acide humique, tels que l'acide fulvique et l'humine. La Varacilline se distingue par ses données cliniques étendues et ses brevets pour son utilisation contre divers virus .

Liste des Composés Similaires :

- Acide Fulvique

- Humine

- Acide humique dérivé de la léonardite

L'unicité de la Varacilline réside dans sa grande pureté, son procédé d'extraction spécifique et son efficacité prouvée contre un éventail de virus, ce qui en fait un composé précieux dans la recherche scientifique et les applications pratiques .

Activité Biologique

Lenampicillin hydrochloride, also known as KBT-1585, is an orally active prodrug of ampicillin, classified under beta-lactam antibiotics. This compound exhibits significant antibacterial activity, particularly against a range of gram-positive and gram-negative bacteria. Its biological activity is primarily attributed to its metabolism into ampicillin, which exerts its effects by inhibiting bacterial cell wall synthesis.

Lenampicillin functions as a prodrug, meaning it is metabolized in the body to release the active drug, ampicillin. The primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. By binding to these proteins, lenampicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Pharmacokinetics

The pharmacokinetic profile of lenampicillin shows improved absorption compared to ampicillin. Studies indicate that lenampicillin undergoes rapid hydrolysis in the gastrointestinal tract, converting to ampicillin effectively. The absorption rates are reported to be satisfactory, with urinary excretion of metabolites accounting for approximately 93% in humans, 74% in dogs, and 55% in rats .

Table 1: Pharmacokinetic Data of this compound

| Species | Urinary Excretion (%) | Absorption Rate |

|---|---|---|

| Humans | 93 | High |

| Dogs | 74 | Moderate |

| Rats | 55 | Moderate |

Clinical Efficacy

Clinical studies have demonstrated that lenampicillin is effective against various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections caused by susceptible bacteria. The efficacy is comparable to that of ampicillin but with a better safety profile due to reduced side effects associated with its prodrug formulation .

Case Study: Efficacy Against Respiratory Infections

A clinical trial involving patients with bacterial respiratory infections showed that lenampicillin significantly reduced symptoms and bacterial load within a week of treatment. Patients reported improved outcomes with fewer gastrointestinal side effects compared to traditional ampicillin therapy .

Safety Profile

Lenampicillin has been evaluated for its safety in both animal models and clinical settings. Toxicological studies indicate that typical adverse effects include sedation and respiratory suppression at high doses in animal models . However, these effects were not observed at therapeutic doses in humans.

Table 2: Observed Toxic Effects in Animal Studies

| Species | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Mice | 1000 | Sedation, piloerection |

| Rats | 1000 | Clonic convulsions, hypothermia |

| Dogs | Not specified | No significant adverse effects noted |

Propriétés

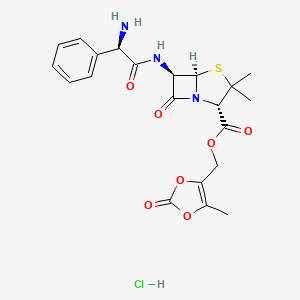

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXSETTYJSGMCR-GLCLSGQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057835 | |

| Record name | Lenampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80734-02-7 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenampicillin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.